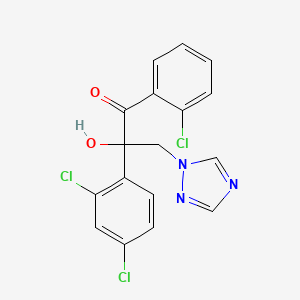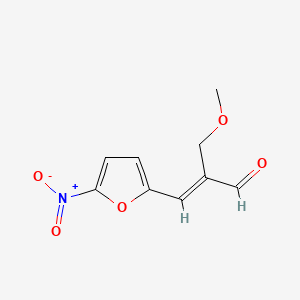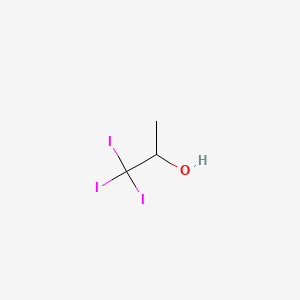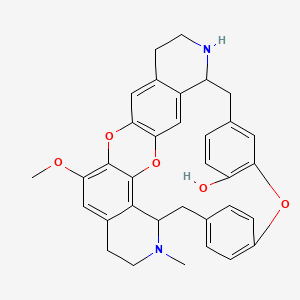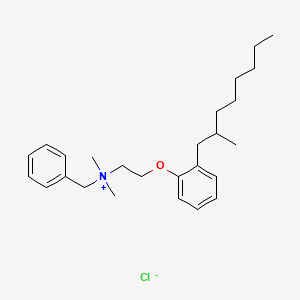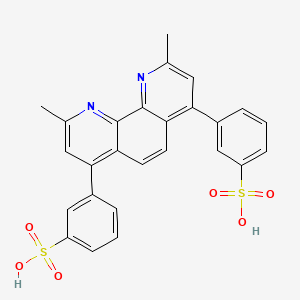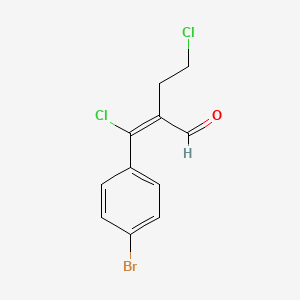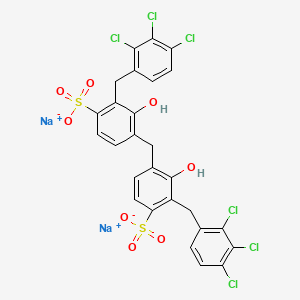![molecular formula C19H23NO5 B12679502 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole CAS No. 71302-58-4](/img/structure/B12679502.png)
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a nitroveratrole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The phenoxy moiety can be oxidized to form quinones.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy moiety results in quinones .
Applications De Recherche Scientifique
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy moiety but lacks the nitroveratrole core.
4-[[4-(Tert-butyl)phenoxy]methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71302-58-4 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3 |
Clé InChI |
MJXVEVVESMBQBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


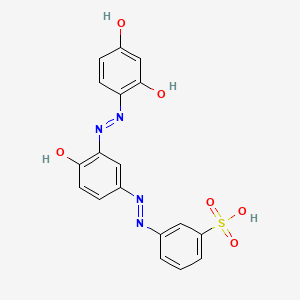
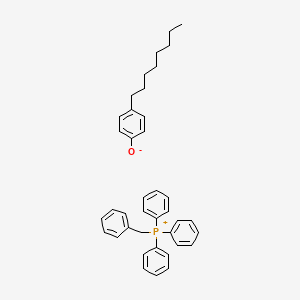
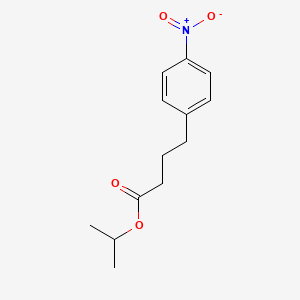

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
